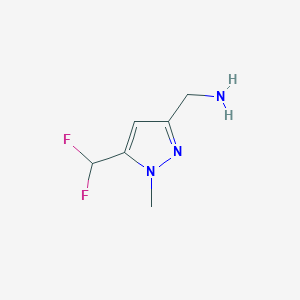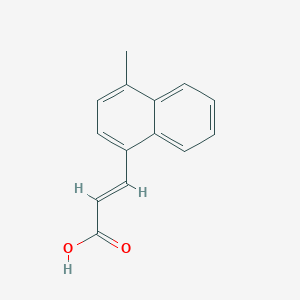
3-(4-Methylnaphthalen-1-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a prop-2-enoic acid group attached to the 4-methyl position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-Methylnaphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-1-methylnaphthalene.
Grignard Reaction: The brominated product undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Carbonylation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid intermediate.
Dehydration: Finally, the carboxylic acid intermediate is dehydrated using a dehydrating agent such as phosphorus pentoxide to yield 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)prop-2-enoic acid: Similar in structure but with a methoxy group instead of a methyl group.
3-(4-Methylphenyl)prop-2-enoic acid: Similar but with a phenyl ring instead of a naphthalene ring.
Uniqueness
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties compared to its phenyl or methoxy analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(E)-3-(4-methylnaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H12O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-9H,1H3,(H,15,16)/b9-8+ |
InChI Key |
NFSMFYVBYQORSH-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C2=CC=CC=C12)/C=C/C(=O)O |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Dimethylphosphoryl)methyl]piperidine](/img/structure/B13540725.png)
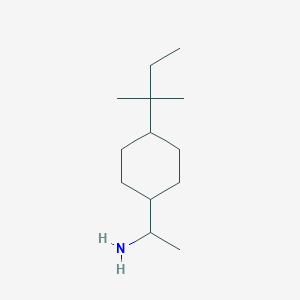
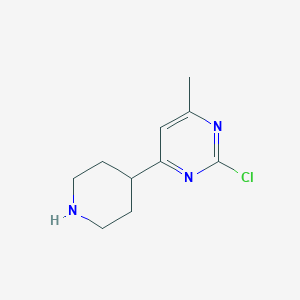
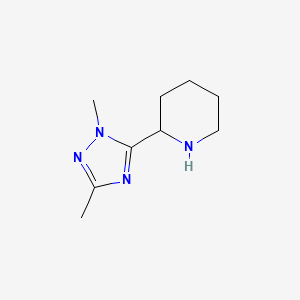
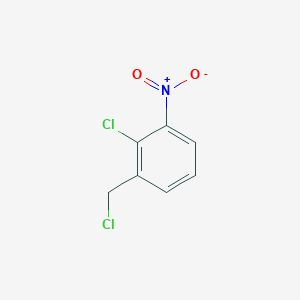
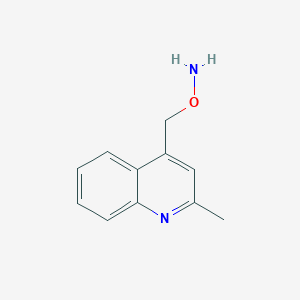
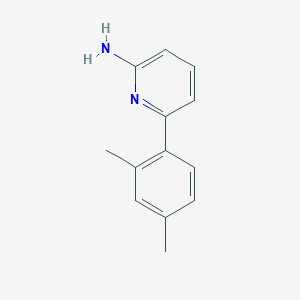
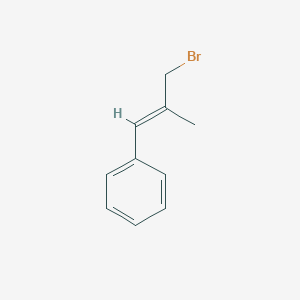
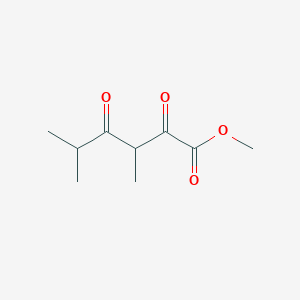

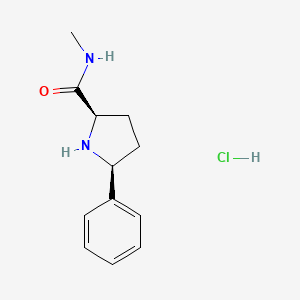
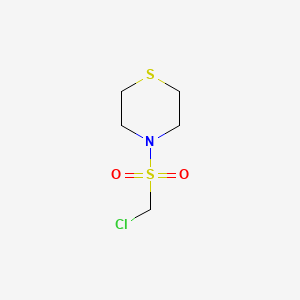
![1-[2-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B13540809.png)
